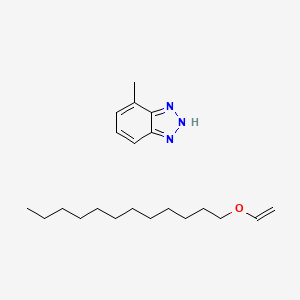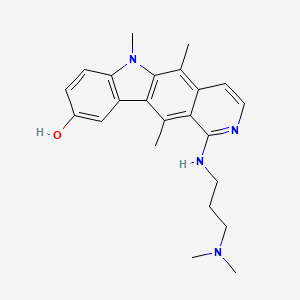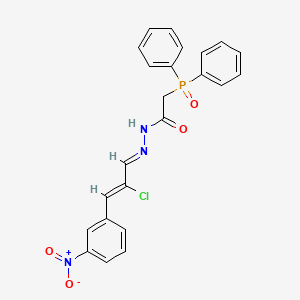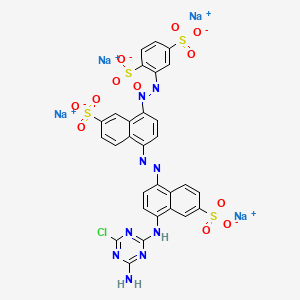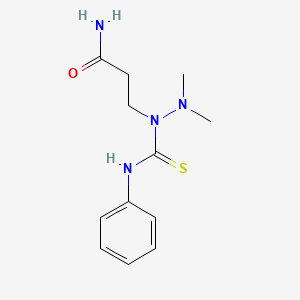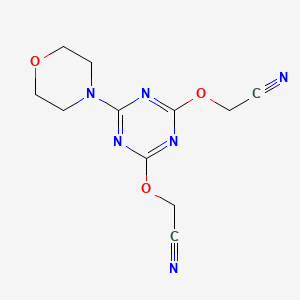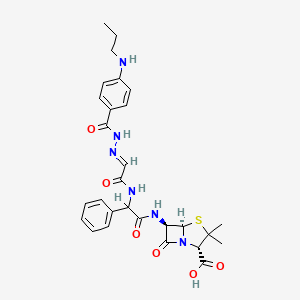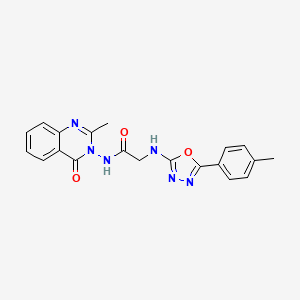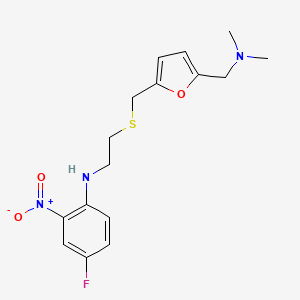![molecular formula C12H21ClN4 B12746413 N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride CAS No. 135420-43-8](/img/structure/B12746413.png)
N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride is a chemical compound with a molecular formula of C12H20ClN3. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a diethylaminoethyl side chain. It is commonly used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride typically involves the reaction of pyridine-3-carboximidamide with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
In an industrial setting, the production of N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the diethylaminoethyl group.
Applications De Recherche Scientifique
N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis studies.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(diethylamino)ethyl chloride
- Pyridine-3-carboximidamide
- 2-N-[2-(diethylamino)ethyl]pyridine-2,3-diamine
Uniqueness
N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile chemical properties .
Propriétés
Numéro CAS |
135420-43-8 |
|---|---|
Formule moléculaire |
C12H21ClN4 |
Poids moléculaire |
256.77 g/mol |
Nom IUPAC |
N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H20N4.ClH/c1-3-16(4-2)9-8-15-12(13)11-6-5-7-14-10-11;/h5-7,10H,3-4,8-9H2,1-2H3,(H2,13,15);1H |
Clé InChI |
GPRVRWQOHZTZMW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN=C(C1=CN=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


